molecular formula C10H9NO3 B2549926 3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile CAS No. 5653-20-3

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2549926
CAS No.: 5653-20-3
M. Wt: 191.186
InChI Key: WDTOTJQKNABFJL-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile is a high-purity chemical compound offered for research and development purposes. This molecule features a hydroxy-methoxyphenyl ring system, a structural motif found in various biologically active compounds and natural products . The 3-oxopropanenitrile (beta-ketonitrile) group is a versatile synthetic intermediate in organic chemistry. Researchers can utilize this functional group for further chemical modifications, including the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry for developing new therapeutic agents . Compounds with similar hydroxy-methoxy substitution patterns, such as ferulic acid, are known for their biological activities, suggesting potential research applications in related areas . This product is strictly for laboratory research use. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTOTJQKNABFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 3-(4-hydroxy-3-methoxyphenyl)-2-propenenitrile.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    DNA Interaction: The nitrile group can interact with DNA, potentially leading to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other β-ketonitriles, differing primarily in aromatic substituents and functional groups. Below is a systematic comparison:

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile C₁₀H₉NO₃ 191.19 4-hydroxy-3-methoxyphenyl Anticancer activity, heterocyclic synthesis
3-(4-Methoxyphenyl)-3-oxopropanenitrile C₁₀H₉NO₂ 175.18 4-methoxyphenyl Intermediate for pyrazole derivatives
3-(4-Fluorophenyl)-3-oxopropanenitrile C₉H₆FNO 163.15 4-fluorophenyl High yield (93%), NMR-validated purity
3-(4-Biphenylyl)-3-oxopropanenitrile C₁₅H₁₁NO 221.26 4-biphenylyl IR/NMR-confirmed structure
3-(1H-Indol-3-yl)-3-oxopropanenitrile C₁₁H₈N₂O 184.20 Indole ring Biofilm inhibition, pyridine synthesis
3-(Furan-2-yl)-3-oxopropanenitrile C₇H₅NO₂ 135.12 Furan-2-yl Heterocyclic building block

Reactivity and Functional Group Influence

  • Electron-Donating Groups (e.g., -OCH₃, -OH): The 4-hydroxy-3-methoxyphenyl group enhances hydrogen-bonding interactions, improving binding affinity in biological targets (e.g., tubulin inhibition in carbazole-cyanochalcone derivatives ).
  • Electron-Withdrawing Groups (e.g., -F) : Fluorine substitution in 3-(4-fluorophenyl)-3-oxopropanenitrile increases electrophilicity at the β-carbon, accelerating nucleophilic additions (e.g., condensations with aldehydes) .
  • Heteroaromatic Substituents : Indole- and furan-substituted derivatives exhibit distinct reactivity. For example, 3-(1H-indol-3-yl)-3-oxopropanenitrile readily undergoes condensations with aldehydes to form bis-indole pyridines with biofilm-inhibitory properties , while furan-substituted analogs are used in heterocyclic synthesis due to their π-deficient nature .

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